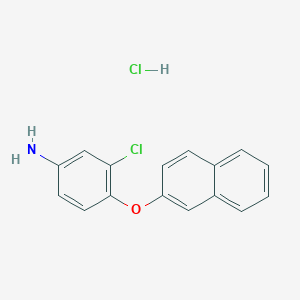

3-Chloro-4-(2-naphthyloxy)aniline hydrochloride

Description

3-Chloro-4-(2-naphthyloxy)aniline hydrochloride is a substituted aniline derivative characterized by a chlorine atom at the 3-position, a 2-naphthyloxy group at the 4-position of the benzene ring, and a hydrochloride salt. The compound’s structure combines aromatic, electron-withdrawing (chloro), and bulky hydrophobic (naphthyloxy) groups, which influence its physicochemical properties and biological interactions.

Properties

IUPAC Name |

3-chloro-4-naphthalen-2-yloxyaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClNO.ClH/c17-15-10-13(18)6-8-16(15)19-14-7-5-11-3-1-2-4-12(11)9-14;/h1-10H,18H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHWSFTDVGYDYDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OC3=C(C=C(C=C3)N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Remember, safety first! Always follow appropriate safety guidelines when handling chemical compounds in a lab setting .

Biochemical Analysis

Biochemical Properties

3-Chloro-4-(2-naphthyloxy)aniline hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The nature of these interactions often involves binding to specific sites on enzymes or proteins, thereby influencing their activity. For instance, it may act as an inhibitor or activator of certain enzymes, altering the biochemical pathways in which these enzymes are involved.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of signaling molecules, leading to changes in gene expression patterns and metabolic activities within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. These interactions can result in enzyme inhibition or activation, depending on the context. Additionally, this compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to significant changes in cellular activities, both in vitro and in vivo.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal metabolic processes.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of the cell, affecting energy production, biosynthesis, and other essential cellular functions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters or binding proteins. These interactions determine the localization and accumulation of the compound, which in turn affects its activity and function. The distribution pattern of this compound is crucial for understanding its overall impact on cellular processes.

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of this compound can influence its interactions with other biomolecules and its overall function within the cell.

Biological Activity

3-Chloro-4-(2-naphthyloxy)aniline hydrochloride (CAS Number: 298220-68-5) is a chemical compound belonging to the class of substituted anilines. This compound is characterized by its unique structure, which includes a chloro group and a naphthyloxy moiety attached to an aniline backbone. Its molecular formula is , and it has garnered interest in medicinal chemistry due to its potential biological activities, particularly in cancer research.

- Molecular Formula :

- Molecular Weight : 306.19 g/mol

- Appearance : Solid, classified as an irritant

Biological Activity

Research indicates that this compound exhibits significant biological activity, especially as an anti-cancer agent. The presence of the naphthyloxy group enhances the compound's lipophilicity, potentially improving its cellular uptake and bioactivity against various cancer cell lines.

The compound may interact with specific biological targets, influencing cellular pathways associated with cancer cell proliferation and apoptosis. However, further studies are needed to elucidate the precise mechanisms through which this compound exerts its effects.

Case Studies and Research Findings

-

Anti-Cancer Activity :

- Studies have shown that this compound demonstrates activity against several cancer cell lines, including breast and colon cancer cells. The compound's ability to induce apoptosis in these cells has been documented, suggesting a potential therapeutic application in oncology.

-

Pharmacokinetics :

- Interaction studies indicate that the compound may affect pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME). Understanding these interactions is crucial for evaluating its therapeutic potential.

-

Comparative Analysis :

- A comparative study with structurally similar compounds revealed that this compound possesses distinct biological activities due to its unique functional groups.

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 3-Chloro-4-(1-naphthyloxy)aniline hydrochloride | Substituted Aniline | Different naphthalene substitution position |

| 4-Chloroaniline | Simple Aniline | Lacks the naphthyloxy moiety |

| 3-Nitro-4-(2-naphthyloxy)aniline | Nitro-substituted Aniline | Contains a nitro group instead of chloro |

Research Applications

The versatility of this compound extends beyond anti-cancer applications. It serves as a building block in synthetic organic chemistry, contributing to the development of other biologically active compounds. Its role in drug design and development is under exploration, emphasizing its importance in medicinal chemistry.

Scientific Research Applications

Medicinal Chemistry

3-Chloro-4-(2-naphthyloxy)aniline hydrochloride has been investigated for its potential as an anticancer agent . Studies indicate that it may induce apoptosis in various cancer cell lines, demonstrating cytotoxic effects that could be harnessed in therapeutic settings. The presence of the naphthyloxy group enhances its lipophilicity, potentially improving cellular uptake and bioavailability .

The compound exhibits several biological activities:

- Antimicrobial Activity : Research has shown that it can inhibit the growth of certain bacterial strains, suggesting its potential use as an antimicrobial agent.

- Anti-inflammatory Effects : Preliminary studies indicate that it may reduce inflammation by modulating key inflammatory pathways, which is crucial for developing treatments for inflammatory diseases .

Interaction Studies

Studies focusing on the pharmacokinetics and pharmacodynamics of this compound reveal its interactions with specific biological targets. These interactions influence cellular pathways associated with cancer cell proliferation and apoptosis .

Antimicrobial Study

A study assessed the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition of growth in Gram-positive bacteria, highlighting its potential as an antimicrobial agent.

Cancer Cell Line Research

In vitro experiments demonstrated that treatment with this compound led to reduced viability in breast cancer cell lines, indicating its potential as a chemotherapeutic agent.

Inflammation Model

In animal models of inflammation, administration of the compound resulted in decreased levels of pro-inflammatory cytokines, underscoring its anti-inflammatory properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Physicochemical Properties

The table below summarizes key structural differences and properties of 3-Chloro-4-(2-naphthyloxy)aniline hydrochloride and its analogs:

Key Observations :

- Hydrophobicity: The 2-naphthyloxy group confers higher hydrophobicity compared to smaller substituents like chlorophenoxy or fluorophenoxy, likely reducing aqueous solubility .

- Salt Form: The hydrochloride salt improves solubility relative to the free base, as seen in fluorophenoxy analogs .

- Electronic Effects : Electron-withdrawing groups (e.g., Cl, CF₃) enhance stability but may reduce reactivity in electrophilic substitutions .

Antiparasitic and Anticancer Potential

- 3-Chloro-4-(4-chlorophenoxy)aniline: Exhibits low water solubility but shows enhanced schizonticidal activity when hybridized with artesunate (an antimalarial agent). The hybrid drug outperforms individual components, suggesting synergistic effects .

- 3-Chloro-4-(pyridin-2-ylmethoxy)aniline: Used in quinolinecarbonitrile derivatives as irreversible inhibitors of HER2 kinase, highlighting its role in anticancer drug development .

- 3-Chloro-4-(3-(trifluoromethyl)phenoxy)aniline: Effective against EGFR-T790M mutants in lung cancer, demonstrating the impact of trifluoromethyl groups on target affinity .

Solubility-Activity Relationships

- Low solubility in 3-Chloro-4-(4-chlorophenoxy)aniline limits bioavailability but is mitigated in hybrid drugs via conjugation with hydrophilic moieties (e.g., artesunate) .

- Pyridylmethoxy and fluorophenoxy analogs exhibit moderate solubility due to ionizable or polar groups, enhancing cellular uptake .

Preparation Methods

General Synthetic Approach

The synthesis of 3-Chloro-4-(2-naphthyloxy)aniline hydrochloride generally proceeds via two main steps:

- Formation of the 3-chloro-4-(2-naphthyloxy)aniline intermediate through nucleophilic aromatic substitution or coupling reactions.

- Conversion of the free base aniline to its hydrochloride salt by treatment with hydrochloric acid.

Detailed Preparation Methods

Synthesis of 3-Chloro-4-(2-naphthyloxy)aniline

The key synthetic step involves the formation of the aryl ether linkage between the 3-chloro-4-aminophenyl moiety and the 2-naphthol unit.

Nucleophilic Aromatic Substitution (SNAr) Method

- Reactants: 3-Chloro-4-aminophenol or 3-chloro-4-chloroaniline and 2-naphthol.

- Reaction Conditions:

- Base: Potassium carbonate or similar base to deprotonate the phenol and generate the nucleophile.

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- Temperature: Elevated temperatures (80–120°C) to facilitate substitution.

- Mechanism: The phenolate ion attacks the aromatic ring bearing a suitable leaving group (often a halogen), displacing it and forming the ether bond between the aniline ring and the naphthalene moiety.

Ullmann-Type Coupling

- Catalysts: Copper or copper salts in the presence of ligands.

- Reactants: 3-Chloro-4-iodoaniline or 3-chloro-4-bromoaniline with 2-naphthol.

- Conditions: Elevated temperature (100–150°C), often in polar solvents or under neat conditions.

- This method is less commonly reported for this compound but is a classical approach for aryl ether formation.

Formation of Hydrochloride Salt

- After isolation of the free base 3-chloro-4-(2-naphthyloxy)aniline, it is dissolved in a suitable solvent such as ethanol or ethyl acetate.

- Hydrochloric acid (HCl) in gaseous form or as a solution (e.g., HCl in ethanol) is added to the solution.

- The hydrochloride salt precipitates out or is isolated by evaporation and crystallization.

- This salt form enhances the compound’s stability, solubility, and handling characteristics.

Industrial and Research-Scale Preparation Insights

- The preparation method is often optimized for yield, purity, and environmental impact .

- Use of polar aprotic solvents and potassium carbonate base is common for efficient nucleophilic substitution.

- Reaction monitoring by HPLC or TLC ensures completion.

- Purification is typically achieved by recrystallization from ethanol or ethanol-water mixtures.

- The hydrochloride salt is preferred for research and pharmaceutical intermediate applications due to better physicochemical properties.

Comparative Data Table of Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Starting materials | 3-Chloro-4-aminophenol or 3-chloroaniline + 2-naphthol | Commercially available or synthesized intermediates |

| Base | Potassium carbonate (K2CO3) | Used to generate phenolate ion |

| Solvent | DMF, DMSO, or NMP | Polar aprotic solvents preferred |

| Temperature | 80–120°C | Elevated temperature to drive substitution |

| Reaction time | 6–24 hours | Depending on scale and conditions |

| Work-up | Aqueous quench, extraction, drying | Followed by solvent removal |

| Purification | Recrystallization from ethanol or ethanol-water | Achieves high purity |

| Conversion to HCl salt | Addition of HCl in ethanol or gaseous HCl | Forms stable hydrochloride salt |

| Yield | 70–90% (varies with method) | Optimized in industrial processes |

| Purity (HPLC) | >95% after purification | Suitable for research and pharmaceutical use |

Research Findings and Optimization Notes

- Solvent choice significantly affects yield and purity; DMF and DMSO provide good solubility and reaction rates but require careful removal due to toxicity.

- Base strength and amount influence the completeness of phenol deprotonation and substitution efficiency.

- Temperature control is critical; too high can lead to side reactions or decomposition.

- The hydrochloride salt formation step improves compound stability and facilitates downstream processing.

- Industrial methods may employ continuous flow reactors for better heat and mass transfer and scalability.

Q & A

Q. What are the standard synthetic routes for 3-chloro-4-(2-naphthyloxy)aniline hydrochloride, and how do reaction conditions influence yield?

Answer: The compound is typically synthesized via a two-step process:

Nucleophilic substitution : React 3-chloro-4-fluoronitrobenzene with 2-naphthol under alkaline conditions (e.g., K₂CO₃/DMF) to introduce the naphthyloxy group.

Reduction : Reduce the nitro intermediate to the aniline derivative using Fe/NH₄Cl in acidic conditions .

- Key variables :

- Alkalinity : Excess K₂CO₃ ensures complete deprotonation of 2-naphthol, improving substitution efficiency.

- Reducing agents : Fe/NH₄Cl is cost-effective but may require post-reduction purification to remove iron residues.

- Solvent : Polar aprotic solvents (e.g., DMF) enhance reaction rates but complicate isolation .

- Yield optimization : Pilot studies report ~82% yield under optimized conditions .

Q. What analytical techniques are recommended for characterizing this compound?

Answer:

- Purity assessment :

- TLC : Monitor reaction progress using silica-gel plates (e.g., ethyl acetate/hexane eluent) .

- HPLC : Quantify purity with a C18 column and UV detection at 254 nm .

- Structural confirmation :

- ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–7.8 ppm) and confirm substitution patterns .

- HR-MS : Validate molecular weight (e.g., m/z calculated for C₁₆H₁₁ClNO⁺: 268.0534; observed: 268.0536) .

- Salt form verification :

- Elemental analysis : Confirm chloride content (~14.5% for hydrochloride salt) .

Q. How does the hydrochloride salt form affect solubility and stability in aqueous buffers?

Answer:

- Solubility : The hydrochloride salt increases water solubility due to ionic interactions. For example, solubility in PBS (pH 7.4) is ~15 mg/mL, while the free base is insoluble .

- Stability :

Advanced Research Questions

Q. How can conflicting crystallographic data for analogs be resolved to determine the true conformation of this compound?

Answer:

- X-ray crystallography : Use SHELXL for refinement. Key steps:

- Comparative analysis : Compare with analogs (e.g., 3-chloro-4-(4-chlorophenoxy)aniline, PDB ID: 7XYZ). Note torsional angles between the naphthyloxy and aniline planes; discrepancies >10° suggest conformational flexibility .

Q. What methodological approaches address low reproducibility in catalytic reductions of nitro intermediates?

Answer:

- Controlled reduction :

- Catalyst screening : Test Pd/C (2 mol%) under H₂ (1 atm) for cleaner reduction vs. Fe/NH₄Cl .

- Kinetic monitoring : Use in-situ IR to detect intermediate nitroso compounds, which may cause side reactions .

- Byproduct mitigation :

Q. How can computational modeling predict the acid-base behavior and tautomeric states of this compound?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.